

ATR kinase DNA damage response pathway

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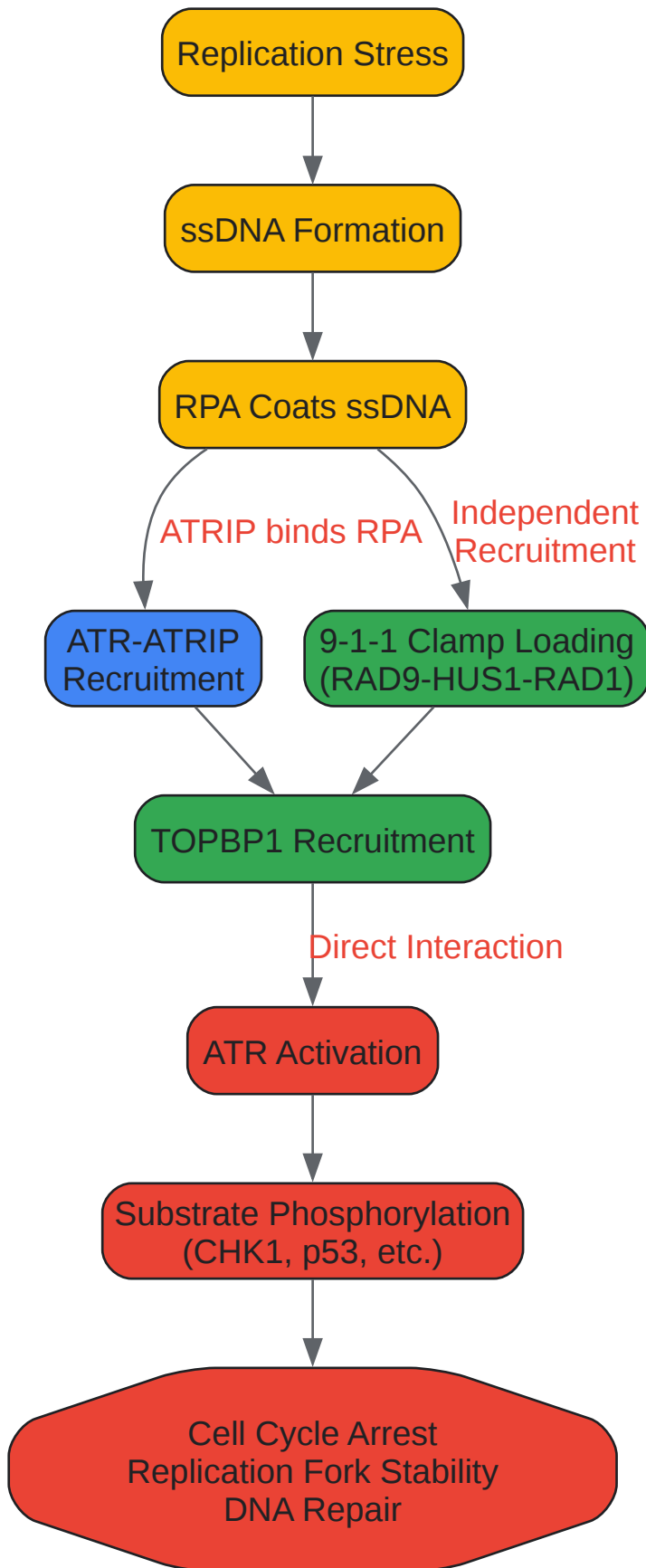
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ATR Kinase Signaling Pathway

The Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly during DNA replication. It is essential for cell viability and functions as a central signal transducer that coordinates DNA replication origin firing, replication fork stability, cell cycle checkpoints, and DNA repair to maintain genome integrity [1] [2].

The following diagram illustrates the core canonical pathway of ATR activation in response to replication stress, based on the current model described in the scientific literature [1].



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ATR canonical activation pathway triggered by replication stress.

Core Mechanism of ATR Activation

The canonical activation of ATR is initiated by the stalling of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA). The core steps are [1]:

- **ssDNA Coating:** Replication protein A (RPA) rapidly coats the exposed ssDNA.
- **ATR-ATRIP Recruitment:** The ATR-ATRIP (ATR Interacting Protein) complex is recruited to sites of damage via direct interaction between ATRIP and RPA.
- **Checkpoint Clamp Loading:** The RAD9-HUS1-RAD1 (9-1-1) checkpoint clamp is independently loaded onto DNA.
- **Activator Recruitment:** TOPBP1 (Topoisomerase II Binding Protein 1) is recruited by the 9-1-1 clamp.
- **Kinase Activation:** TOPBP1 directly interacts with ATR-ATRIP, leading to full activation of ATR's kinase function.
- **Signaling Propagation:** Activated ATR phosphorylates numerous downstream substrates (e.g., CHK1) on Serine/Threonine-Glutamine (S/TQ) motifs, orchestrating the cellular response.

ATR in Cancer Biology and Therapeutics

Dysregulation of the ATR pathway is implicated in cancer, and ATR inhibition is a promising therapeutic strategy. The table below summarizes key aspects of ATR biology and the properties of select ATR inhibitors (ATRIs).

Aspect	Description / Value	Significance / Implication
Cellular Essentiality	Essential gene [1]	Non-viable homozygous loss; fundamental for replication.
Cancer Association	Haploinsufficient tumor suppressor; mutated in Seckel Syndrome [1]	Protects against cancer; patient mutations cause growth defects.

Aspect	Description / Value	Significance / Implication
Therapeutic Rationale	Oncogene-induced replication stress [1]	Cancer cells rely on ATR for survival, creating a therapeutic window.
ATR Inhibitors	AZD6738 (Ceralasertib), Berzosertib (VX-970, M6620) [3]	Small molecule inhibitors in clinical development.
Efficacy (in vitro)	Significant anti-glioma activity [3]	Cytotoxic effect in human and murine glioma cell lines.
Biomarker (in vitro)	Induction of p53 signaling upon ATRi [3]	Response is shaped by cellular p53 status.
Clinical Challenge	Bone marrow suppression [3]	Dose-limiting toxicity with continuous ATRi dosing.

Experimental Analysis of ATR Inhibition

To evaluate the effects of ATR inhibition (ATRi) in experimental models, researchers employ a combination of functional, molecular, and phenotypic assays. The following workflow outlines a typical multi-faceted approach for profiling ATRi response, as used in recent studies [3].



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Multi-modal experimental workflow for profiling ATR inhibitor response.

Detailed Methodologies for Key Experiments [3]:

- **Acute Cytotoxicity & Viability Assays**

- **Purpose:** To determine the baseline anti-cancer efficacy of ATRi.
- **Protocol:** Treat glioma cell lines (e.g., LN229, LNZ308) or patient-derived primary cultures with ATRi (e.g., AZD6738, Berzosertib) across a range of concentrations. Cell viability is typically measured after 72-96 hours using assays like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.

- **Cell Cycle and Apoptosis Analysis by Flow Cytometry**

- **Purpose:** To characterize the phenotypic consequences of ATRi, such as cell cycle arrest and induction of programmed cell death.
- **Protocol:**
 - **Cell Cycle:** Fix treated cells with ethanol, treat with RNase A, and stain DNA with propidium iodide (PI). Analyze DNA content via flow cytometry to determine the distribution of cells in G1, S, and G2/M phases. ATRi often causes accumulation in S-phase and G2/M.
 - **Apoptosis:** Stain live cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and a viability dye like PI. The population of Annexin V-positive/PI-negative cells indicates early apoptosis.

- **Transcriptomic and Proteomic Profiling**

- **Purpose:** To identify ATRi-induced global changes in gene expression and signaling pathways.
- **Protocol:**
 - **RNA-seq:** Extract total RNA from ATRi-treated and control cells. Prepare sequencing libraries and perform deep sequencing on a platform like Illumina. Bioinformatic analysis (e.g., DESeq2) identifies differentially expressed genes, followed by pathway enrichment analysis (e.g., KEGG).
 - **DigiWest Protein Profiling:** A high-throughput, multiplexed western blot technique. Cell lysates are separated by gel electrophoresis, and proteins are transferred to a membrane and cleaved into 96 fractions based on molecular weight. Each fraction is then coupled to distinct spectral beads and analyzed via flow cytometry using a large panel of antibodies. This allows quantification of hundreds of proteins and phosphoproteins (e.g., pChk1, pH2A.X, p53) simultaneously.

- **Genome-wide CRISPR/Cas9 Functional Genomic Screens**

- **Purpose:** To discover genes whose loss or activation enhances (synthetic lethal) or reduces (resistance) the effect of ATRi.
- **Protocol:** Transduce a population of glioma cells (e.g., LN229) with a genome-wide library of lentiviral sgRNAs (e.g., Brunello for knockout, Calabrese for activation). Treat the pooled population with ATRi or vehicle control for several cell doublings. Isolate genomic DNA and amplify the integrated sgRNA sequences for next-generation sequencing. Compare sgRNA abundance between treatment and control groups to identify genes that are significantly enriched or depleted, indicating their role as modifiers of ATRi response.

Key Insights for Researchers

- **Targeting Replication Stress:** The primary therapeutic window for ATR inhibitors lies in cancers with high levels of oncogene-induced replication stress, which makes them uniquely dependent on the ATR pathway for survival [1].
- **Combination Therapies are Key:** ATRi monotherapy faces challenges like bone marrow toxicity. Functional genomic screens are a powerful approach to discover rational combination therapies that enhance efficacy and overcome resistance [3].
- **p53 Status Matters:** The cellular response to ATRi is significantly shaped by the p53 status of the tumor cells, influencing cell fate decisions like cell cycle arrest and apoptosis. This should be considered as a stratification biomarker [3].

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